

Introduction: The Strategic Utility of a Halogenated Amino Acid

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Compound of Interest

Compound Name: 4-Bromo-L-phenylalanine

CAS No.: 14091-15-7; 220497-48-3; 24250-84-8; 62561-74-4

Cat. No.: B2739528

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In the landscape of molecular science, the ability to subtly modify biological building blocks provides a powerful toolkit for probing and manipulating complex systems. **4-bromo-L-phenylalanine**, an unnatural amino acid derivative, stands out as a pivotal reagent in this arena.^{[1][2]} Characterized by the substitution of a hydrogen with a bromine atom at the para-position of the phenyl ring, this compound retains the core structure of L-phenylalanine, allowing it to be recognized and utilized by biological machinery.^[1] However, the introduction of the bromine atom imparts unique physicochemical properties that make it an invaluable tool for researchers, scientists, and drug development professionals.^{[1][3]}

This guide offers a comprehensive exploration of **4-bromo-L-phenylalanine**, moving beyond a simple datasheet to provide insights into its chemical logic, experimental utility, and strategic applications. We will delve into its structural and physicochemical characteristics, synthesis methodologies, and its critical role in advancing peptide chemistry, drug discovery, and biochemical research.

Molecular and Structural Characteristics

At its core, **4-bromo-L-phenylalanine** is an analogue of the essential amino acid L-phenylalanine.^[1] Its fundamental utility stems from this similarity, while its unique applications are a direct consequence of the halogen substitution.

Identifier	Value
IUPAC Name	(2S)-2-amino-3-(4-bromophenyl)propanoic acid[4]
Synonyms	L-Phe(4-Br)-OH, p-Bromo-L-phenylalanine, H-Phe(4-Br)-OH[1]
CAS Number	24250-84-8[1][5]
Molecular Formula	C ₉ H ₁₀ BrNO ₂ [1][5]
Molecular Weight	244.09 g/mol [4][5]
Appearance	Off-white or slightly yellow crystalline powder[1][5]

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CD2 -- CE2;
CE1 -- CZ;
CE2 -- CZ;
CZ -- Br;
}
```

Caption: Chemical structure of **4-bromo-L-phenylalanine**.

The bromine atom is an electron-withdrawing group, which influences the electronic properties of the aromatic ring.[3] This modification increases the molecule's lipophilicity and, critically, introduces a reactive handle.[3] The carbon-bromine bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a versatile building block for synthesizing more complex molecules.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-bromo-L-phenylalanine** is essential for its effective use in experimental design.

Property	Value	Source
Melting Point	-265 °C (decomposes)	[5][6]
Density	1.588 ± 0.06 g/cm ³ (Predicted)	[5][6]
pKa	2.18 ± 0.10 (Predicted)	[5][6]
Solubility	Slightly soluble in methanol and water (enhanced by sonication/heating). Soluble in acetic acid and DMSO.	[5][6]
Stability	Hygroscopic	[5][6][7]
Optical Activity	[α] _D ²⁰ 22.0±2°, c = 0.5% in H ₂ O	[6]

The limited aqueous solubility at room temperature necessitates the use of organic co-solvents or heating for many biochemical applications. Its hygroscopic nature demands careful storage under inert, dry conditions to maintain sample integrity.[5][7]

Synthesis and Chemical Reactivity

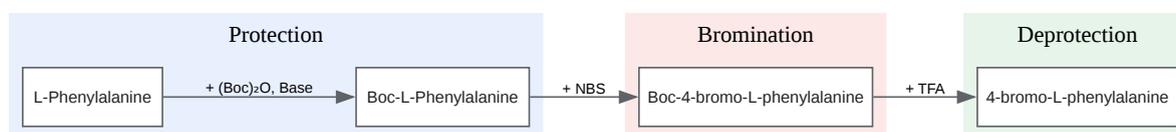
The synthesis of **4-bromo-L-phenylalanine** can be approached through both chemical and enzymatic routes.

Chemical Synthesis

A common laboratory method involves the direct bromination of L-phenylalanine. However, to control selectivity and protect the reactive amino and carboxyl groups, a protection-bromination-deprotection strategy is often employed. The amino group is typically protected with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group.[8][9]

Illustrative Protocol: Boc-Protected Synthesis

- **Protection:** L-phenylalanine is reacted with Di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield Boc-L-phenylalanine.
- **Bromination:** The protected amino acid is then subjected to electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The para-position is sterically and electronically favored.
- **Purification:** The resulting Boc-**4-bromo-L-phenylalanine** is purified, typically by column chromatography.
- **Deprotection (Optional):** The Boc group can be removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the final product.[2] For peptide synthesis, the protected form is used directly.[8]



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Caption: A simplified chemical synthesis workflow for **4-bromo-L-phenylalanine**.

Enzymatic Synthesis

A more sustainable and highly stereoselective approach involves the use of phenylalanine ammonia lyases (PALs). These enzymes catalyze the reversible addition of ammonia to a

cinnamic acid derivative.[10] For **4-bromo-L-phenylalanine**, the process starts with 4-bromocinnamic acid.

Experimental Protocol: Enzymatic Synthesis

- **Reaction Setup:** A buffered aqueous solution is prepared containing 4-bromocinnamic acid (substrate), a high concentration of an ammonia source (e.g., 5M ammonium carbamate), and the PAL enzyme (e.g., AvPAL or PbPAL).[10]
- **Incubation:** The reaction mixture is incubated at an optimal temperature (e.g., 37°C) with gentle agitation.[10]
- **Monitoring:** The reaction progress is monitored by HPLC, measuring the depletion of the substrate.[10]
- **Workup and Purification:** Once equilibrium is reached, the enzyme is removed (e.g., by filtration if immobilized), and the product is isolated from the reaction mixture, often through crystallization or chromatography.

This biocatalytic method is advantageous as it avoids protecting groups and harsh reagents, directly producing the enantiomerically pure L-isomer.[10]

Core Applications in Research and Development

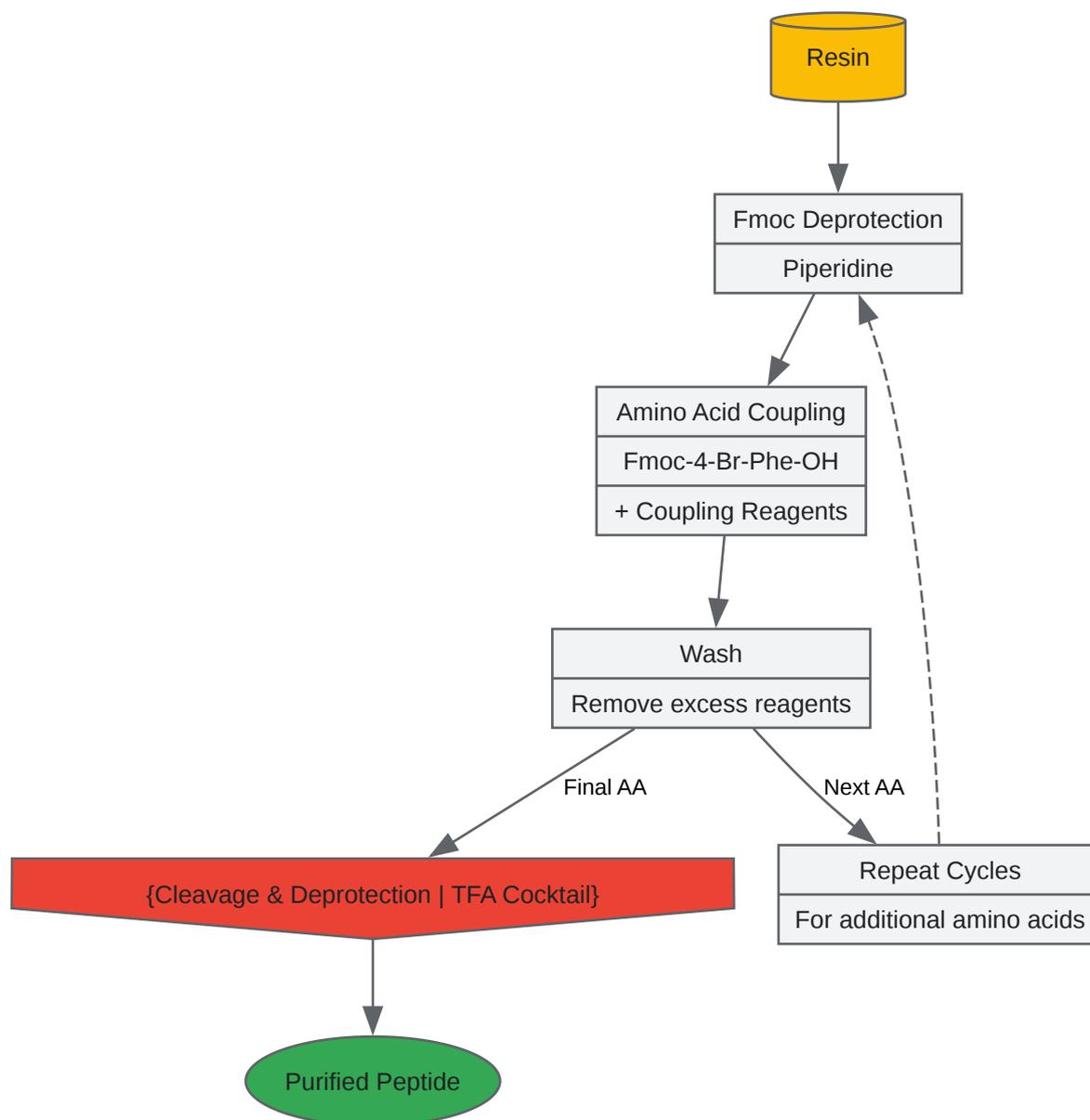
The strategic incorporation of the bromine atom makes **4-bromo-L-phenylalanine** a uniquely versatile tool.[1]

Peptide Synthesis and Protein Engineering

Its structural similarity to phenylalanine allows it to be incorporated into peptides and proteins using standard solid-phase peptide synthesis (SPPS) or in vivo methodologies.[1][6]

- **Rationale for Use:**
 - **Spectroscopic Probe:** The bromine atom can serve as a spectroscopic probe to study local protein environments.[11]

- Structural Modification: It can subtly alter protein folding, stability, and conformational dynamics, providing insights into structure-function relationships.[1][11]
- Heavy Atom for Crystallography: As a heavy atom, bromine is exceptionally useful for solving the phase problem in X-ray crystallography, aiding in the determination of novel protein structures.



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Caption: Workflow for incorporating **4-bromo-L-phenylalanine** into a peptide via SPPS.

Drug Discovery and Medicinal Chemistry

4-bromo-L-phenylalanine is a key building block in the synthesis of novel therapeutics.[1][8]

- **Enzyme Inhibitors:** By substituting it for native phenylalanine in a peptide-based substrate, researchers can probe enzyme active sites. The bulky, lipophilic bromo- group can enhance binding affinity or block catalytic activity, serving as a starting point for inhibitor design.[1]
- **Neurological Therapeutics:** Phenylalanine is a precursor to neurotransmitters like dopamine. [12] Introducing derivatives like **4-bromo-L-phenylalanine** can influence neurotransmitter pathways, making it a valuable scaffold for developing drugs targeting neurological disorders.[1]
- **Cross-Coupling Handle:** The C-Br bond serves as a reactive site for further functionalization, allowing chemists to build molecular complexity and perform late-stage diversification of drug candidates.[3]

Biochemical and Structural Biology Probes

This amino acid is instrumental in studying complex biological processes like protein-protein interactions and molecular recognition.[1][11] By replacing a key phenylalanine residue with its brominated counterpart, scientists can assess the importance of aromatic interactions (e.g., pi-stacking) for binding and function.

Spectroscopic Analysis

Proper characterization is crucial for verifying the identity and purity of **4-bromo-L-phenylalanine**.

Spectroscopy Data	Observed Values / Fragments
¹ H NMR (400 MHz, D ₂ O + NaOH)	δ = 7.34 (d, 2H), 7.00 (d, 2H), 3.28-3.33 (m, 1H), 2.75 (dd, 1H), 2.65 (dd, 1H)[2]
¹³ C NMR (100 MHz, D ₂ O + NaOH)	δ = 182.13, 137.39, 131.32, 131.22, 119.73, 57.28, 40.21[2]
LC-MS (ESI+)	Precursor m/z: 243.9967 [M+H] ⁺ . Key Fragments: 197.9914, 119.0730.[4]

Note: NMR data shown is for the R-enantiomer but is identical for the L-enantiomer referenced in this guide.^[2]

Safety, Handling, and Storage

As a bioactive chemical, **4-bromo-L-phenylalanine** requires careful handling in a laboratory setting.

Hazard Identification:

- GHS Classification: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system.^{[7][13]}
- Signal Word: Danger^{[4][7]}
- Hazard Statements: H301 - Toxic if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation.^[7]

Protocol for Safe Handling and Storage:

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.^[14] Ensure an emergency eyewash station and safety shower are readily accessible.^[7]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.^{[7][14]}
- Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.^[7] Wash hands thoroughly after handling.^[7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.^{[1][14]} Given its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.^[7]
- Disposal: Dispose of waste in accordance with all local, state, and federal regulations for toxic chemical waste.^[14]

Conclusion

4-bromo-L-phenylalanine is far more than a simple derivative; it is a strategically designed molecular tool that empowers researchers to ask and answer fundamental questions in chemistry, biology, and medicine. Its ability to mimic a natural amino acid while introducing unique chemical and physical properties—namely, a heavy atom for phasing, a reactive handle for synthesis, and a probe for molecular interactions—ensures its continued and expanding role in the development of novel therapeutics and the elucidation of complex biological mechanisms. Proper understanding of its properties, synthesis, and handling is the first step toward unlocking its full scientific potential.

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